JOE phosphoramidite, 5-isomer
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Overview
Description
JOE phosphoramidite, 5-isomer, is a xanthene dye and a fluorescein derivative. It possesses two chloro and two methoxy substituents. This fluorophore is widely used as a label for oligonucleotides due to its absorption and emission spectra, which are located between the FAM and TAMRA channels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JOE phosphoramidite, 5-isomer, involves the introduction of the JOE dye into oligonucleotides using phosphoramidite chemistry. The fluorophore can be introduced into oligonucleotides through standard coupling conditions identical to normal nucleobases. The coupling is typically performed in acetonitrile as a diluent .
Industrial Production Methods
Industrial production of this compound, follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures, including NMR (1H, 31P), HPLC-MS (95%), and functional testing to ensure the purity and efficacy of the product .
Chemical Reactions Analysis
Types of Reactions
JOE phosphoramidite, 5-isomer, primarily undergoes substitution reactions during its incorporation into oligonucleotides. It tolerates standard ammonium deblock conditions, making it suitable for various oligonucleotide synthesis protocols .
Common Reagents and Conditions
Diluent: Acetonitrile
Coupling Conditions: Standard coupling, identical to normal nucleobases
Cleavage Conditions: Ammonia, 2 hours at room temperature
Deprotection Conditions: Identical to protected nucleobases
Major Products
The major product formed from these reactions is the JOE-labeled oligonucleotide, which exhibits bright green fluorescence with an excitation maximum at 533 nm and an emission maximum at 554 nm .
Scientific Research Applications
JOE phosphoramidite, 5-isomer, has a wide range of applications in scientific research:
Molecular Biology and Genomics: Used in quantitative PCR (qPCR) for precise gene expression analysis and quantification.
Fragment Analysis: Employed in techniques such as microsatellite amplification and capillary electrophoresis systems.
Fluorescence-Based Assays: Utilized in the development of molecular beacons, probes, and other fluorescence-based assays and sensors.
Mechanism of Action
The mechanism of action of JOE phosphoramidite, 5-isomer, involves its incorporation into oligonucleotides, where it acts as a fluorescent label. The JOE dye (2,7-dimethoxy-4,5-dichloro-6-carboxyfluorescein) exhibits bright green fluorescence, which is easily detectable. This property enables the creation of highly sensitive fluorescence-based assays and probes .
Comparison with Similar Compounds
Similar Compounds
FAM (Fluorescein Amidite): Another fluorescein derivative used as a fluorescent label for oligonucleotides.
TAMRA (Tetramethylrhodamine Amidite): A rhodamine derivative used for similar purposes
Uniqueness
JOE phosphoramidite, 5-isomer, is unique due to its specific absorption and emission spectra, which are located between those of FAM and TAMRA. This makes it particularly useful for multiplexing applications where multiple fluorescent labels are required .
Biological Activity
JOE phosphoramidite, 5-isomer, is a specialized chemical compound primarily utilized in the synthesis of oligonucleotides. This compound is a derivative of fluorescein, characterized by its unique structure containing two chloro and two methoxy substituents. Its molecular formula is C₄₈H₆₀Cl₂N₃O₁₂P, with a molecular weight of 972.88 g/mol. The compound exhibits significant fluorescence properties, making it an effective label for nucleic acid applications.
Fluorescence Properties
JOE phosphoramidite has specific optical characteristics that make it suitable for various biological assays:
- Absorption Maximum : 533 nm
- Emission Maximum : 554 nm
- Molar Absorptivity (ε) : 75,000 L·mol⁻¹·cm⁻¹
- Fluorescence Quantum Yield : 0.61
These properties indicate that JOE phosphoramidite is highly efficient as a fluorophore in biochemical assays, particularly in nucleic acid detection methods such as real-time polymerase chain reaction (PCR) and fluorescence in situ hybridization (FISH) .
The biological activity of JOE phosphoramidite largely stems from its role in oligonucleotide synthesis. The coupling process involves the activation of the phosphoramidite group to facilitate the formation of phosphodiester bonds between nucleotides. This is crucial for constructing labeled oligonucleotides that can be utilized in various molecular biology applications. The compound tolerates standard deprotection and cleavage conditions used for nucleobases, allowing for its incorporation into DNA or RNA strands .
Interaction Studies
Research indicates that oligonucleotides labeled with JOE can effectively hybridize with complementary sequences. This ability allows for precise detection and quantification of target nucleic acids. Interactions are typically assessed through fluorescence measurements, providing insights into binding affinities and kinetics .
Comparative Analysis with Other Fluorophores
JOE phosphoramidite is often compared with other fluorescent dyes used in nucleic acid labeling. Below is a table summarizing some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
FAM (6-Carboxyfluorescein) | Fluorescein derivative | Commonly used; strong fluorescence; versatile |
TAMRA (Tetramethylrhodamine) | Rhodamine derivative | Red-shifted emission; high quantum yield |
Cy3 | Cyanine dye | Bright fluorescence; excellent photostability |
Cy5 | Cyanine dye | Near-infrared emission; low background noise |
This compound | Xanthene dye | Intermediate spectral properties; effective for multiplex detection |
Properties
Molecular Formula |
C48H60Cl2N3O12P |
---|---|
Molecular Weight |
972.9 g/mol |
IUPAC Name |
[4',5'-dichloro-5-[6-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyhexylcarbamoyl]-6'-(2,2-dimethylpropanoyloxy)-2',7'-dimethoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C48H60Cl2N3O12P/c1-27(2)53(28(3)4)66(61-23-17-20-51)60-22-16-14-13-15-21-52-42(54)29-18-19-31-30(24-29)43(55)65-48(31)32-25-34(58-11)40(63-44(56)46(5,6)7)36(49)38(32)62-39-33(48)26-35(59-12)41(37(39)50)64-45(57)47(8,9)10/h18-19,24-28H,13-17,21-23H2,1-12H3,(H,52,54) |
InChI Key |
NTHFRWWLZTWSML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCCCCCNC(=O)C1=CC2=C(C=C1)C3(C4=CC(=C(C(=C4OC5=C(C(=C(C=C53)OC)OC(=O)C(C)(C)C)Cl)Cl)OC(=O)C(C)(C)C)OC)OC2=O)OCCC#N |
Origin of Product |
United States |
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